N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
This compound belongs to a class of heterocyclic carboxamides featuring a pyrazole core substituted with a thiophene ring and a 1,2,4-triazole moiety bearing a cyclopropyl group. Its structure combines aromatic and aliphatic components, which are critical for modulating physicochemical properties and biological activity. Such compounds are often explored in agrochemical and pharmaceutical research due to their diverse bioactivity profiles .
Properties
Molecular Formula |
C14H14N6OS |
|---|---|
Molecular Weight |
314.37 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14N6OS/c1-20-10(7-9(19-20)11-3-2-6-22-11)13(21)16-14-15-12(17-18-14)8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H2,15,16,17,18,21) |
InChI Key |
BYFHXDIWXQVMMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NNC(=N3)C4CC4 |
Origin of Product |
United States |
Biological Activity
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, a pyrazole moiety, and a thiophene group. Its molecular formula is , and its IUPAC name is this compound. The presence of these heterocycles contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing triazole and pyrazole rings exhibit a wide range of biological activities, including:
- Anticancer Activity : Several derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some derivatives have been reported to inhibit inflammatory pathways.
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes such as COX (cyclooxygenase), which are involved in inflammatory processes.
- Interaction with Receptors : These compounds may also modulate various receptors linked to cancer progression and inflammation.
Anticancer Activity
A study evaluated the compound's cytotoxic effects on several cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 | |
| Caco-2 (Colon Cancer) | 8.0 |
The compound exhibited promising selectivity towards cancer cells compared to normal cells.
Antimicrobial Activity
Another study assessed the antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings indicate that the compound possesses significant antimicrobial potential.
Case Studies
A notable case study involved the synthesis of several derivatives based on the core structure of this compound. Modifications led to enhanced potency against specific cancer cell lines and improved selectivity profiles.
Example Derivative Analysis
One derivative showed an IC50 value of 5 µM against the MCF7 cell line, indicating a substantial increase in anticancer activity compared to the parent compound.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility and Stability : The presence of a thiophene ring in the target compound may improve lipid solubility compared to purely aromatic analogs like 3a–3p , which exhibit higher crystallinity (mp >130°C) due to rigid phenyl groups .
- Spectroscopic Data : NMR spectra of analogs (e.g., 3a ) show characteristic aromatic proton signals at δ 7.41–8.12 ppm, while the cyclopropyl group in the target compound would introduce distinct upfield shifts for its CH₂ groups (~δ 0.5–1.5 ppm) .
Molecular and Computational Data
- Molecular Weight: The target compound (C₁₅H₁₅N₅O₂S) has a molecular weight of ~337 g/mol, comparable to 3a (403 g/mol) but lighter due to the absence of chlorine and cyano groups .
- InChI Key : Structural analogs like N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide () share a similar carboxamide backbone but differ in heterocyclic substituents, affecting docking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
